molecular formula C15H10ClIO4 B2884956 Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate CAS No. 297150-26-6

Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate

Cat. No.: B2884956
CAS No.: 297150-26-6
M. Wt: 416.6
InChI Key: LXJZRWTXDBGJPG-UHFFFAOYSA-N
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Description

Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate is an organic compound that features a complex aromatic structure This compound is characterized by the presence of a methyl ester group, a chlorobenzoyl group, and an iodine atom attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate typically involves the esterification of 2-hydroxy-5-iodobenzoic acid with methyl alcohol in the presence of an acid catalyst. The chlorobenzoyl group is introduced through an acylation reaction using 4-chlorobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.

    Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

    Hydrolysis: 2-hydroxy-5-iodobenzoic acid.

Scientific Research Applications

Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((4-bromobenzoyl)oxy)-5-iodobenzenecarboxylate
  • Methyl 2-((4-fluorobenzoyl)oxy)-5-iodobenzenecarboxylate
  • Methyl 2-((4-methylbenzoyl)oxy)-5-iodobenzenecarboxylate

Uniqueness

Methyl 2-((4-chlorobenzoyl)oxy)-5-iodobenzenecarboxylate is unique due to the presence of both chlorine and iodine atoms, which confer distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

methyl 2-(4-chlorobenzoyl)oxy-5-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClIO4/c1-20-15(19)12-8-11(17)6-7-13(12)21-14(18)9-2-4-10(16)5-3-9/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJZRWTXDBGJPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClIO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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